molecular formula C12H12BrN4NaO2S B1260143 Sulfabromomethazine sodium CAS No. 3691-68-7

Sulfabromomethazine sodium

Cat. No.: B1260143
CAS No.: 3691-68-7
M. Wt: 379.21 g/mol
InChI Key: BYTJZIVWFMOARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfabromomethazine sodium: is a sulfonamide antibiotic compound. . This compound is primarily used in veterinary medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfabromomethazine sodium involves the reaction of 5-bromo-4,6-dimethylpyrimidine-2-amine with 4-aminobenzenesulfonamide under specific conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the formation of the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sulfabromomethazine sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Sulfabromomethazine sodium exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for bacterial DNA synthesis. By competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase, this compound effectively inhibits bacterial growth .

Properties

CAS No.

3691-68-7

Molecular Formula

C12H12BrN4NaO2S

Molecular Weight

379.21 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(5-bromo-4,6-dimethylpyrimidin-2-yl)azanide

InChI

InChI=1S/C12H12BrN4O2S.Na/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10;/h3-6H,14H2,1-2H3;/q-1;+1

InChI Key

BYTJZIVWFMOARV-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C)Br.[Na+]

Canonical SMILES

CC1=C(C(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C)Br.[Na+]

3691-68-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfabromomethazine sodium
Reactant of Route 2
Reactant of Route 2
Sulfabromomethazine sodium
Reactant of Route 3
Reactant of Route 3
Sulfabromomethazine sodium
Reactant of Route 4
Reactant of Route 4
Sulfabromomethazine sodium
Reactant of Route 5
Sulfabromomethazine sodium
Reactant of Route 6
Sulfabromomethazine sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.